N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride
Description
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Properties
CAS No. |
77985-32-1 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12-6-5-7-13(2)14(12)19-15(18)16-8-11-17-9-3-4-10-17;/h5-7H,3-4,8-11H2,1-2H3,(H,16,18);1H |
InChI Key |
LPSIOSVRMVJCEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)NCC[NH+]2CCCC2.[Cl-] |
Origin of Product |
United States |
Biological Activity
N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride is a compound of interest in various biological and pharmacological studies. This article provides an overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H20ClN2O3
- Molecular Weight : 288.77 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized to act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system. By inhibiting AChE, the compound may enhance cholinergic signaling, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Enzymatic Inhibition
Research indicates that carbamate derivatives can lead to reversible inhibition of AChE. This inhibition results in increased levels of acetylcholine in the synaptic cleft, which can improve cognitive functions and memory retention in animal models .
Metabolic Pathways
The metabolism of N-(2-(Pyrrolidinyl)ethyl)carbamic acid involves several pathways that lead to various metabolites. Key metabolic processes include:
- Hydrolysis : The ester bond is hydrolyzed to release the parent carbamate and xylyl alcohol.
- Oxidative Transformation : This pathway can produce reactive intermediates that may interact with cellular macromolecules, leading to potential toxicity .
- Excretion : Studies show that a significant portion of the compound is excreted as carbon dioxide (CO2) within 24 hours post-administration in rodent models, indicating efficient metabolic processing .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Model | Key Findings |
|---|---|---|
| Hoffler et al. (2003) | Rodent | 90% excretion as CO2; potential for DNA reactivity |
| IARC (1974) | Human | Classified as a potential carcinogen (Category 2) |
| SCOEL (2012) | Various species | Similar urinary metabolites across species |
Neuroprotective Effects
A study conducted on mice demonstrated that administration of N-(2-(Pyrrolidinyl)ethyl)carbamic acid improved memory retention in behavioral tests compared to control groups. The mechanism was linked to increased acetylcholine levels due to AChE inhibition .
Toxicological Assessment
In a comprehensive toxicological assessment, it was found that high doses led to adverse effects such as reduced body weight and organ weight changes in rats. The no-observed-adverse-effect level (NOAEL) was established at approximately 163 mg/kg body weight per day for male rats . This highlights the need for careful dosage consideration in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
